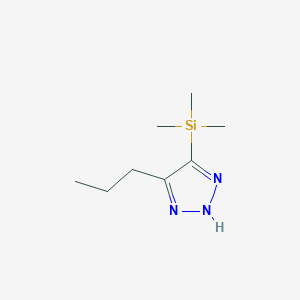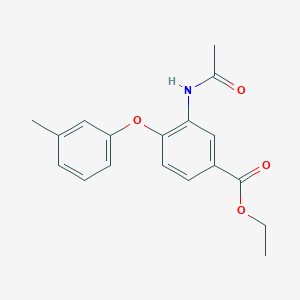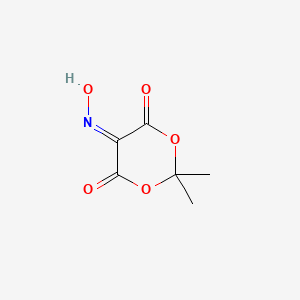
Isopropylidene (hydroxyimino)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H7NO5. It is a heterocyclic compound with a core structure consisting of four carbon atoms and two oxygen atoms. This compound is known for its applications in organic synthesis, particularly in the formation of multiple carbon-carbon bonds due to its adequate acidity and steric rigidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Medicine: It is involved in the synthesis of bioactive molecules and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anion form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen . This resonance stabilization makes the compound highly reactive and suitable for various chemical transformations.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is similar to compounds like dimedone and barbituric acid in terms of its acidity and reactivity . it is unique due to its specific structure and the stability of its anion form. Other similar compounds include:
Dimedone: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Barbituric Acid: Used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl Malonate: Used as an intermediate in organic synthesis and in the production of various chemicals.
These comparisons highlight the uniqueness of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione in terms of its structure and reactivity.
Propriétés
Numéro CAS |
81539-54-0 |
|---|---|
Formule moléculaire |
C6H7NO5 |
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
5-hydroxyimino-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H7NO5/c1-6(2)11-4(8)3(7-10)5(9)12-6/h10H,1-2H3 |
Clé InChI |
SWNMIBMITNARIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=NO)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


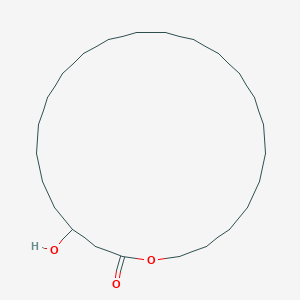
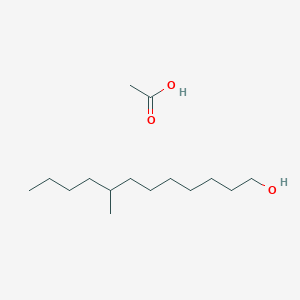
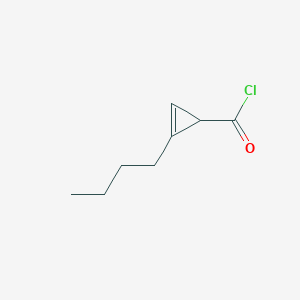
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)

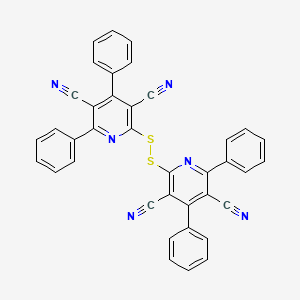
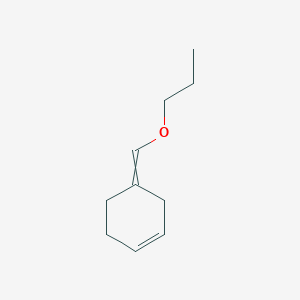
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
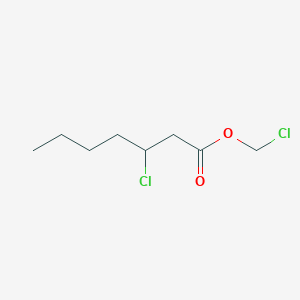

![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)

